

## Petrelintide: A Comparative Analysis of its Central and Peripheral Effects in Weight Management

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Petrelintide |           |
| Cat. No.:            | B15603375    | Get Quote |

#### For Immediate Release

COPENHAGEN, Denmark – December 10, 2025 – This guide provides a comprehensive comparative analysis of **Petrelintide**, a novel long-acting amylin analog, against the established GLP-1 receptor agonist, Liraglutide. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the central and peripheral mechanisms of action, supported by preclinical and clinical data.

**Petrelintide** (also known as ZP8396) is an investigational therapeutic agent being developed for the management of obesity.[1][2] It functions by mimicking the physiological effects of amylin, a pancreatic hormone that plays a key role in appetite regulation and metabolism.[1][3] In contrast, GLP-1 receptor agonists, such as Liraglutide, primarily act on the glucagon-like peptide-1 receptor to achieve their therapeutic effects.[4] This guide will dissect the distinct and overlapping pathways through which these two classes of drugs exert their influence on body weight.

### **Central vs. Peripheral Mechanisms of Action**

**Petrelintide**'s primary mechanism of action is centered on the hindbrain, specifically the area postrema, where it activates amylin receptors to induce a feeling of satiety, or fullness.[5] This central effect is a key differentiator from GLP-1 receptor agonists, which are understood to have a more pronounced effect on reducing appetite.[3]



Peripherally, **Petrelintide** contributes to weight management by slowing gastric emptying, the process by which food moves from the stomach to the small intestine.[6] This prolonged gastric residence time enhances the feeling of fullness and can lead to a reduction in overall calorie intake.

Liraglutide also exerts both central and peripheral effects. Centrally, it acts on the hypothalamus to suppress appetite. Peripherally, it enhances insulin secretion, suppresses glucagon secretion, and also slows gastric emptying.[4]

The following diagram illustrates the distinct signaling pathways of amylin analogs and GLP-1 receptor agonists.



Click to download full resolution via product page

**Diagram 1:** Signaling Pathways of Amylin Analogs and GLP-1 RAs.

# Preclinical Comparative Data: Petrelintide vs. Liraglutide in Diet-Induced Obese (DIO) Rats



Preclinical studies in diet-induced obese (DIO) rats provide valuable insights into the differential effects of **Petrelintide** and Liraglutide on food intake, body weight, and body composition.

### **Experimental Protocol: Preclinical Study in DIO Rats**

- Animal Model: Male Diet-Induced Obese (DIO) rats were utilized for the study.
- Diet: Animals were provided ad libitum access to both standard rodent chow and a high-fat diet throughout the 30-day treatment period.[1]
- Treatment Groups (n=10 per group):
  - Vehicle (control), administered every second day.
  - Liraglutide (5 nmol/kg), administered twice daily via subcutaneous injection.[1]
  - Petrelintide (2 nmol/kg), administered every second day via subcutaneous injection.[1]
  - Petrelintide (10 nmol/kg), administered every fourth day via subcutaneous injection.[1]
- Measurements:
  - Body weight and food intake (both chow and high-fat diet) were measured daily.[1]
  - Body composition (fat mass and lean mass) was assessed at baseline and on day 29 using EchoMRI.[7]

The following workflow diagram outlines the preclinical experimental design.





Click to download full resolution via product page

**Diagram 2:** Preclinical Experimental Workflow in DIO Rats.



#### Results

The preclinical study revealed significant differences in the effects of **Petrelintide** and Liraglutide on body weight, food intake, and body composition.

| Parameter                                    | Vehicle               | Liraglutide (5<br>nmol/kg BID) | Petrelintide (2<br>nmol/kg Q2D) | Petrelintide (10<br>nmol/kg Q4D) |
|----------------------------------------------|-----------------------|--------------------------------|---------------------------------|----------------------------------|
| Change in Body<br>Weight (Day 30)            | +3.3% ± 0.7%          | -0.1% ± 1.1%                   | -4.1% ± 0.6%                    | -7.8% ± 0.7%                     |
| Cumulative High-<br>Fat Diet Intake<br>(g)   | 834 ± 31.1            | 796 ± 25.6                     | 646 ± 22.3                      | 576 ± 17.4                       |
| Cumulative<br>Chow Intake (g)                | No significant change | No significant change          | No significant change           | No significant change            |
| Change in Fat<br>Mass (% of Body<br>Weight)  | +3.2% ± 0.4%          | +2.0% ± 0.5%                   | -0.3% ± 0.5%                    | -1.6% ± 0.5%                     |
| Change in Lean<br>Mass (% of Body<br>Weight) | -3.8% ± 0.3%          | -2.4% ± 0.6%                   | -0.8% ± 0.4%                    | +0.1% ± 0.4%                     |

**Table 1:** Preclinical Effects of **Petrelintide** and Liraglutide in DIO Rats.[1][7]

These results indicate that **Petrelintide** preferentially reduces the intake of high-fat diet, leading to a more significant reduction in body weight and fat mass compared to Liraglutide, while also preserving lean body mass.[1][7]

# Clinical Comparative Data: Petrelintide vs. Liraglutide

While direct head-to-head clinical trials are not yet available, a comparative analysis can be drawn from the results of separate clinical studies for **Petrelintide** and Liraglutide.



# Experimental Protocol: Petrelintide Phase 1b Multiple Ascending Dose (MAD) Trial

- Trial Design: A randomized, double-blind, placebo-controlled, single-center trial.[8]
- Participants: 48 participants with a baseline Body Mass Index (BMI) of 27.0-39.9 kg/m <sup>2</sup>.[8]
- Treatment: 16 weekly subcutaneous injections of **Petrelintide** or placebo, with dose escalation.[8]
- Primary Endpoints: Safety and tolerability.
- · Secondary Endpoint: Change in body weight.

## Experimental Protocol: Liraglutide SCALE (Satiety and Clinical Adiposity—Liraglutide Evidence) Trials

- Trial Design: A series of randomized, double-blind, placebo-controlled, multinational, multicenter trials.[9]
- Participants: Individuals with obesity (BMI ≥30 kg/m²) or overweight (BMI ≥27 kg/m²) with comorbidities.[10]
- Treatment: Daily subcutaneous injections of Liraglutide (3.0 mg) or placebo, in conjunction with diet and exercise.[10]
- Primary Endpoint: Change in body weight at 56 weeks.[11]

### Results

The clinical trial data for **Petrelintide** and Liraglutide demonstrate their respective efficacies in weight management.



| Parameter                        | Petrelintide<br>(High Dose)           | Liraglutide (3.0<br>mg)                      | Placebo<br>(Petrelintide<br>Trial) | Placebo<br>(Liraglutide<br>Trial) |
|----------------------------------|---------------------------------------|----------------------------------------------|------------------------------------|-----------------------------------|
| Mean Body<br>Weight<br>Reduction | 8.6% (at 16<br>weeks)[2]              | 8.0% (at 56<br>weeks)[10]                    | 1.7% (at 16<br>weeks)[2]           | 2.6% (at 56<br>weeks)[10]         |
| Common<br>Adverse Events         | Mild<br>gastrointestinal<br>events[8] | Nausea, diarrhea, constipation, vomiting[10] | -                                  | -                                 |

**Table 2:** Clinical Efficacy of **Petrelintide** and Liraglutide in Weight Management.

Early clinical data suggests that **Petrelintide** is well-tolerated, with a potentially favorable gastrointestinal side effect profile compared to GLP-1 receptor agonists.[8]

### Conclusion

**Petrelintide**, as a long-acting amylin analog, presents a distinct mechanism of action for weight management compared to GLP-1 receptor agonists like Liraglutide. Its primary central effect on satiety, coupled with peripheral effects on gastric emptying, and a preference for reducing high-fat food intake, as demonstrated in preclinical models, suggests a promising therapeutic profile. While direct comparative clinical data is pending, initial findings indicate that **Petrelintide** may offer comparable weight loss efficacy with improved tolerability. Further research, including head-to-head clinical trials, is warranted to fully elucidate the comparative therapeutic potential of **Petrelintide** in the management of obesity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. zealandpharma.com [zealandpharma.com]
- 2. Zealand Pharma announces positive topline results from the [globenewswire.com]
- 3. zealandpharma.com [zealandpharma.com]
- 4. GLP-1R and amylin agonism in metabolic disease: complementary mechanisms and future opportunities PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Petrelintide: a Potent, Stable, Long-Acting Human Amylin Analogue PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Does Petrelintide Work? NowPatient [nowpatient.com]
- 7. zealandpharma.com [zealandpharma.com]
- 8. Zealand Pharma reveals positive Phase 1b results for petrelintide trial [synapse.patsnap.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Liraglutide for weight management: a critical review of the evidence PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Petrelintide: A Comparative Analysis of its Central and Peripheral Effects in Weight Management]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603375#a-comparative-study-on-the-central-vs-peripheral-effects-of-petrelintide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com